Home > Products > Screening Compounds P105952 > (R,R)-Palonosetron Hydrochloride
(R,R)-Palonosetron Hydrochloride -

(R,R)-Palonosetron Hydrochloride

Catalog Number: EVT-1488954
CAS Number:
Molecular Formula: C19H25ClN2O
Molecular Weight: 332.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R,R)-Palonosetron Hydrochloride is a single isomer of Palonosetron Hydrochloride, a potent and selective antagonist of the serotonin subtype 3 (5-HT3) receptor. [] It exhibits a strong binding affinity for this receptor. [] While extensive research exists on Palonosetron Hydrochloride for its antiemetic and antinauseant properties, the specific scientific applications of its (R,R) isomer require further investigation.

Netupitant

  • Compound Description: Netupitant is a highly selective and potent antagonist of the neurokinin-1 (NK1) receptor. It is often co-formulated with palonosetron for the prevention of chemotherapy-induced nausea and vomiting (CINV) . This combination targets two key pathways involved in emesis, providing more comprehensive control.

(3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline Hydrochloride

  • Compound Description: This compound represents the non-stereospecific chemical name of Palonosetron Hydrochloride, encompassing all possible stereoisomers .

N-[(3,4-Dihydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine

  • Compound Description: This compound serves as a key intermediate in a specific synthetic route for (R,R)-Palonosetron Hydrochloride .

N-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]-(S)-1-azabicyclo[2.2.2]octan-3-amine

  • Compound Description: This compound is another crucial intermediate in the synthesis of (R,R)-Palonosetron Hydrochloride . It is generated from the previous intermediate through a reduction step.

Ondansetron

  • Compound Description: Ondansetron, similar to Palonosetron, is a potent and selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting .

Granisetron

  • Compound Description: Granisetron is another selective 5-HT3 receptor antagonist, frequently used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy .

Other 5-HT3 Receptor Antagonists

  • Compound Description: The provided research mentions several additional 5-HT3 receptor antagonists, including tropisetron, lerisetron, alosetron, dolasetron, bemesetron, ramosetron, azasetron, itasetron, zacopride, and cilansetron .
Overview

(R,R)-Palonosetron Hydrochloride is a potent antiemetic agent primarily used to prevent nausea and vomiting associated with chemotherapy. It belongs to the class of drugs known as serotonin 5-HT3 receptor antagonists, which are effective in managing chemotherapy-induced nausea and vomiting (CINV). Palonosetron is distinguished by its high binding affinity for the 5-HT3 receptor and a longer half-life compared to first-generation serotonin antagonists, making it particularly effective in clinical settings.

Source and Classification

Palonosetron Hydrochloride is derived from the naphthylmethylamine class of compounds. It is classified as a selective serotonin 5-HT3 receptor antagonist, specifically designed to inhibit the action of serotonin at these receptors, thereby preventing the onset of nausea and vomiting. The compound has been extensively studied and is marketed under various trade names, including Aloxi®.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R,R)-Palonosetron Hydrochloride involves several key steps that have been refined over time to improve yield and purity. Two notable methods are detailed below:

  1. Method from Naphthalene Derivatives:
    • The synthesis begins with the reaction of naphthalene derivatives with specific amines to form intermediate compounds. For example, one method utilizes (S)-3-amido-quinine cyclic amine in reactions involving thionyl chloride, leading to the formation of quinuclidine derivatives, which are then reduced to yield palonosetron hydrochloride .
  2. Improved Synthesis Technique:
    • A more recent patent describes an improved synthesis route that enhances yield and simplifies the process. This method involves using n-butanol as a solvent for reductive amination reactions, significantly reducing the need for chiral resolution steps. The final product is obtained through a series of hydro-reduction and cyclization reactions, yielding a high purity product with minimal isomeric content .

Technical Details

Molecular Structure Analysis

Structure and Data

(R,R)-Palonosetron Hydrochloride has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C19H22ClN3C_{19}H_{22}ClN_{3}, with a molecular weight of approximately 343.85 g/mol. The structure includes a naphthalene ring system linked to a quinuclidine moiety, which is crucial for its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing (R,R)-Palonosetron Hydrochloride typically include:

  • Reductive Amination: This process forms the core structure by reacting naphthalene derivatives with amines in the presence of reducing agents.
  • Cyclization: Following initial formation, cyclization reactions occur, often facilitated by catalysts such as boron trifluoride or palladium on carbon.
  • Hydrochlorination: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

These reactions are critical for achieving high purity levels while minimizing byproducts that could affect efficacy.

Mechanism of Action

The mechanism of action of (R,R)-Palonosetron Hydrochloride involves its binding affinity to serotonin 5-HT3 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, palonosetron effectively inhibits the signaling pathways that lead to nausea and vomiting:

  1. Binding Affinity: Palonosetron demonstrates over 30-fold higher binding affinity for 5-HT3 receptors compared to first-generation antagonists.
  2. Long Half-Life: Its prolonged half-life (approximately 40 hours) allows for sustained receptor blockade, providing effective control over delayed CINV .

This mechanism underlies its clinical efficacy in preventing both acute and delayed nausea associated with chemotherapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and ethanol; slightly soluble in methanol.
  • Melting Point: Approximately 200 °C.

Chemical Properties

  • Stability: Stable under normal conditions but should be protected from light.
  • pH Range: The hydrochloride salt typically exists within a pH range conducive for intravenous administration.

These properties are essential for ensuring proper formulation and administration in clinical settings.

Applications

(R,R)-Palonosetron Hydrochloride is primarily used in oncology as an antiemetic agent. Its applications include:

  • Chemotherapy-Induced Nausea and Vomiting: It is widely used before chemotherapy treatments to prevent both acute and delayed nausea.
  • Postoperative Nausea: It may also be utilized in surgical settings to mitigate postoperative nausea and vomiting.
Introduction to (R,R)-Palonosetron Hydrochloride

Historical Development and Discovery

The development of palonosetron emerged from efforts to overcome limitations of first-generation 5-HT₃ receptor antagonists (e.g., ondansetron, granisetron) in controlling delayed CINV. Synthesized in the early 1990s by researchers at Syntex Discovery Research (later acquired by Roche), palonosetron (designated RS-25259-197) was identified during a program aimed at optimizing the receptor binding kinetics and pharmacokinetic profiles of existing antiemetics [3] [10]. Key milestones include:

  • 1991-1993: Preclinical identification of the isoquinolone scaffold demonstrating >30-fold higher 5-HT₃ receptor affinity than older antagonists [3] [9].
  • 1994-2001: Resolution of stereoisomers and confirmation of the superior activity of the (R,R)-enantiomer. Process development enabled large-scale production via asymmetric synthesis and selective crystallization, addressing challenges in diastereomeric purity [9].
  • 2001: Helsinn Healthcare acquired licensing rights, leading to clinical development [1].
  • 2003: FDA approval of the intravenous formulation (Aloxi®) for acute CINV prevention following moderately or highly emetogenic chemotherapy (MEC/HEC) [1] [4].
  • 2008: FDA approval of the oral capsule formulation for acute CINV prevention [1].
  • 2014: FDA approval of Akynzeo®, a fixed-dose combination capsule of netupitant (an NK₁ antagonist) and palonosetron, providing dual receptor blockade for both acute and delayed CINV [5] [10].

Table 1: Key Milestones in the Development of (R,R)-Palonosetron Hydrochloride

YearMilestoneSignificance
Early 1990sSynthesis of Palonosetron (RS-25259-197) by Syntex Discovery ResearchIdentification of novel isoquinolone structure with high 5-HT₃ affinity
Mid 1990sStereochemical Resolution & Preclinical ProfilingConfirmation of (R,R) configuration as the therapeutically active enantiomer
2001Licensing Agreement between Syntex/Roche and Helsinn HealthcareAcceleration of clinical development and global commercialization
2003FDA Approval of IV Palonosetron (Aloxi®)First approval for prevention of acute CINV associated with MEC and HEC; delayed CINV for MEC
2008FDA Approval of Oral PalonosetronExpanded administration route option for acute CINV prevention
2014FDA Approval of Netupitant/Palonosetron (Akynzeo®) Fixed-Dose CombinationFirst antiemetic combination product targeting both 5-HT₃ and NK₁ receptors for superior delayed CINV control

Therapeutic Context in Chemotherapy-Induced Nausea and Vomiting (CINV)

CINV remains a debilitating adverse effect of cancer chemotherapy, significantly impacting patient quality of life and treatment adherence. It is categorized as:

  • Acute CINV: Occurring within 0-24 hours post-chemotherapy, primarily mediated by serotonin (5-HT) release from enterochromaffin cells, activating peripheral 5-HT₃ receptors on vagal afferents.
  • Delayed CINV: Occurring 24-120 hours post-chemotherapy, involving complex mechanisms including substance P (acting on central NK₁ receptors), inflammation, and gastrointestinal dysmotility [2] [4].

(R,R)-Palonosetron Hydrochloride represents a significant advancement in CINV management due to its:

  • Superior Efficacy in Delayed CINV: Palonosetron is the only 5-HT₃ antagonist specifically approved for preventing delayed CINV following MEC. This distinction stems from its unique pharmacology—long plasma half-life (~40 hours) and allosteric binding triggering 5-HT₃ receptor internalization—which sustains receptor blockade beyond its presence in plasma [1] [2] [4].
  • Clinical Efficacy Data: Meta-analyses of randomized controlled trials (RCTs) consistently demonstrate palonosetron's superiority over first-generation 5-HT₃ antagonists:
  • Significantly higher rates of complete response (no emesis, no rescue medication) and no significant nausea during both acute and delayed phases after single-day HEC (e.g., cisplatin ≥70 mg/m²) or MEC (e.g., cyclophosphamide, anthracyclines, carboplatin AUC ≥4) [2] [4].
  • Improved control of delayed nausea, a symptom historically more challenging to manage than vomiting [2].
  • Role in Combination Therapy: Palonosetron forms the 5-HT₃ antagonist component of modern triple antiemetic regimens for HEC and anthracycline-cyclophosphamide (AC) chemotherapy. Combining palonosetron with dexamethasone and an NK₁ receptor antagonist (e.g., aprepitant, netupitant, rolapitant) achieves the highest rates of complete control throughout the 120-hour risk period [2] [5] [7]. The fixed-dose combination Akynzeo® (netupitant/palonosetron) exemplifies this approach, offering convenient dual targeting [5] [10].
  • Dexamethasone-Sparing Potential: Evidence suggests palonosetron-based regimens, particularly those including an NK₁ antagonist, may allow for reduction in dexamethasone doses during the delayed phase without compromising efficacy, potentially mitigating steroid-related side effects during multi-cycle chemotherapy [2].

Table 2: Key Clinical Advantages of (R,R)-Palonosetron Hydrochloride in CINV Prophylaxis

FeatureComparison vs. 1st Gen 5-HT₃ AntagonistsClinical Impact
Binding Affinity for 5-HT₃ Receptor≥30-fold higher affinityPotentially translates to more complete receptor blockade
Receptor Interaction MechanismAllosteric binding & positive cooperativityInduces receptor internalization; inhibits 5-HT₃/NK₁ cross-talk
Plasma Half-Life~40-50 hours (vs. 3-9 hours)Sustained receptor coverage
Efficacy in Delayed CINV (MEC)Significantly superiorSpecific regulatory approval for delayed CINV prevention; improved patient outcomes
Efficacy in Delayed CINV (HEC w/ NK₁)Significantly superior in combination trialsHigher complete response rates days 2-5 post-chemotherapy
Control of Delayed NauseaSignificantly improvedAddresses a major unmet need in CINV management

Significance of Stereochemical Configuration in Pharmacological Activity

Palonosetron is a molecule with two chiral centers, resulting in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The pharmacological activity resides almost exclusively in the (R,R)-enantiomer [1] [10]. This stereospecificity profoundly impacts its drug-receptor interaction and efficacy:

  • Enhanced Receptor Affinity and Selectivity: The three-dimensional structure of (R,R)-Palonosetron allows for optimal interaction with the binding pocket of the 5-HT₃ receptor. This precise fit results in a binding affinity (Ki ≈ 0.06 nM) significantly higher than not only first-generation antagonists but also the other palonosetron stereoisomers, which exhibit drastically reduced potency [1] [10].
  • Unique Binding Kinetics and Allosteric Effects: Unlike the simple competitive inhibition characteristic of older 5-HT₃ antagonists like ondansetron, (R,R)-Palonosetron binds allosterically. It exhibits positive cooperativity, meaning its binding increases the receptor's affinity for additional molecules of palonosetron. Furthermore, it binds with negative cooperativity towards serotonin itself, effectively inhibiting the natural agonist more potently [1] [2].
  • Conformational Change and Receptor Internalization: The binding of (R,R)-Palonosetron triggers a conformational shift in the 5-HT₃ receptor. This change leads to rapid internalization (endocytosis) of the receptor from the cell membrane into the intracellular space. This process effectively removes the receptor from the site of action of serotonin for a prolonged period, contributing significantly to the drug's long duration of action, crucial for controlling delayed CINV [1] [2] [4].
  • Inhibition of Receptor Cross-Talk: (R,R)-Palonosetron disrupts the signaling interplay between 5-HT₃ and Neurokinin-1 (NK₁) receptors. Serotonin binding to 5-HT₃ receptors can potentiate Substance P signaling via NK₁ receptors, a key pathway in delayed emesis. By inducing 5-HT₃ receptor internalization and altering signaling cascades, (R,R)-Palonosetron indirectly attenuates NK₁-mediated emesis, enhancing its own efficacy and synergizing with NK₁ receptor antagonists like netupitant in combination therapies [2] [7].
  • Stereoselective Metabolism: The metabolism of palonosetron involves hepatic cytochrome P450 enzymes (primarily CYP2D6, with contributions from CYP3A4 and CYP1A2). The (R,R)-enantiomer is the preferred substrate, leading to metabolites (N-oxide and 6-S-hydroxy-palonosetron) that possess negligible (<1%) 5-HT₃ antagonist activity compared to the parent compound. This ensures that the activity is due to the parent (R,R)-enantiomer and not active metabolites [1] [10].

Table 3: Impact of Stereochemistry on Palonosetron Isomers

Property(R,R)-Palonosetron(S,S)-Palonosetron(R,S)/(S,R)-Palonosetron
5-HT₃ Receptor Binding AffinityVery High (Ki ≈ 0.06 nM)Very Low (>1000-fold less)Very Low (>1000-fold less)
Mechanism of BindingAllosteric, Positive CooperativityNot applicable (Negligible binding)Not applicable (Negligible binding)
Induces Receptor InternalizationYesNoNo
Inhibits 5-HT₃/NK₁ Cross-TalkYesNoNo
Anti-emetic Efficacy (In Vivo)HighNegligibleNegligible
Primary Metabolic PathwaysCYP2D6 (major), CYP3A4, CYP1A2 (minor)Likely similar, but slower due to low affinityLikely similar, but slower due to low affinity
Active MetabolitesNone (Metabolites have <1% activity)NoneNone

The development and clinical success of (R,R)-Palonosetron Hydrochloride underscore the critical importance of stereochemistry in modern drug design. Its unique molecular interactions, driven by the specific (R,R) configuration, translate directly into its distinct pharmacological profile—characterized by high potency, prolonged receptor blockade, and superior efficacy against delayed CINV—setting it apart from both older 5-HT₃ antagonists and its own inactive stereoisomers [1] [2] [10].

Properties

Product Name

(R,R)-Palonosetron Hydrochloride

IUPAC Name

(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride

Molecular Formula

C19H25ClN2O

Molecular Weight

332.9 g/mol

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m0./s1

InChI Key

OLDRWYVIKMSFFB-NBLXOJGSSA-N

SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl

Synonyms

(3aR)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one Hydrochloride; RS 25259-198;

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl

Isomeric SMILES

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.